Cas no 67838-90-8 (3-(1-methyl-1H-pyrrol-2-yl)propanoic acid)

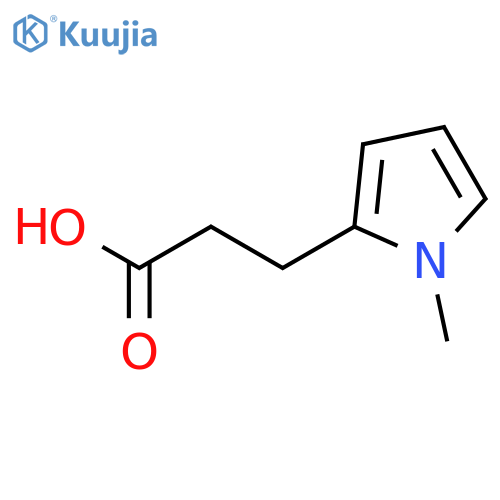

67838-90-8 structure

商品名:3-(1-methyl-1H-pyrrol-2-yl)propanoic acid

CAS番号:67838-90-8

MF:C8H11NO2

メガワット:153.178442239761

MDL:MFCD12964785

CID:1088376

PubChem ID:12416647

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-Pyrrole-2-propanoic acid

- 3-(1-METHYL-1H-PYRROL-2-YL)PROPANOIC ACID

- 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid

-

- MDL: MFCD12964785

- インチ: InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-3,6H,4-5H2,1H3,(H,10,11)

- InChIKey: XSAZQIFVNCTKEU-UHFFFAOYSA-N

- ほほえんだ: CN1C=CC=C1CCC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-261812-0.5g |

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |

67838-90-8 | 95% | 0.5g |

$233.0 | 2024-06-18 | |

| Enamine | EN300-261812-1.0g |

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |

67838-90-8 | 95% | 1.0g |

$298.0 | 2024-06-18 | |

| Enamine | EN300-261812-10.0g |

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |

67838-90-8 | 95% | 10.0g |

$1281.0 | 2024-06-18 | |

| Enamine | EN300-261812-1g |

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |

67838-90-8 | 95% | 1g |

$351.0 | 2023-09-14 | |

| Enamine | EN300-261812-10g |

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |

67838-90-8 | 95% | 10g |

$1851.0 | 2023-09-14 | |

| abcr | AB294627-1 g |

3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid, 95%; . |

67838-90-8 | 95% | 1 g |

€571.00 | 2023-07-20 | |

| TRC | M670105-50mg |

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |

67838-90-8 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Aaron | AR00J38G-500mg |

3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid |

67838-90-8 | 95% | 500mg |

$346.00 | 2025-02-28 | |

| Aaron | AR00J38G-5g |

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |

67838-90-8 | 95% | 5g |

$1538.00 | 2023-12-13 | |

| 1PlusChem | 1P00J304-5g |

3-(1-Methyl-1h-pyrrol-2-yl)propanoic acid |

67838-90-8 | 95% | 5g |

$1700.00 | 2025-03-01 |

3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

67838-90-8 (3-(1-methyl-1H-pyrrol-2-yl)propanoic acid) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67838-90-8)3-(1-methyl-1H-pyrrol-2-yl)propanoic acid

清らかである:99%

はかる:1g

価格 ($):254.0